Globularin

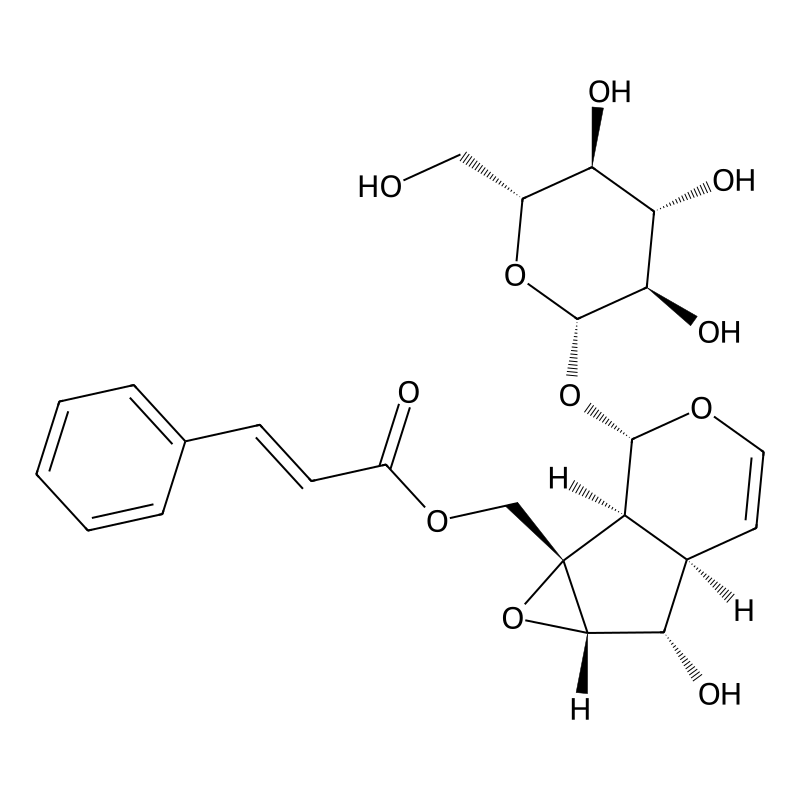

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Antioxidant Properties:

Some studies suggest globularin possesses antioxidant properties. These properties might help scavenge free radicals in the body, potentially contributing to cell protection []. However, more research is required to understand the in vivo (within a living organism) effects and potential applications of globularin's antioxidant activity.

Globularin is a naturally occurring compound classified as a globular protein. It is characterized by its spherical shape and water-solubility, which is typical of globular proteins. These proteins play crucial roles in various biological processes due to their ability to fold into complex three-dimensional structures. Globularin, like other globular proteins, can function as enzymes, hormones, or transport molecules within biological systems. Its structure allows for specific interactions with other biomolecules, making it essential for numerous bio

Research suggests that Globularin may exert its biological effects through various mechanisms. Some studies propose its potential role in:

- Antioxidant activity: Globularin's structure suggests potential free radical scavenging properties [].

- Neuroprotective effects: Studies indicate Globularin might protect against neurodegeneration.

- Anti-inflammatory activity: Globularin may possess anti-inflammatory properties, although more research is needed.

Important to note:

- The proposed mechanisms require further investigation to fully understand Globularin's biological effects.

Information regarding the safety profile of Globularin is limited. As with any natural product, exercising caution and consulting a medical professional before consumption is advisable.

Data limitations:

- Specific data on toxicity, flammability, or reactivity is currently unavailable.

Further research needed:

- More studies are required to establish a comprehensive safety profile of Globularin.

Conclusion

Globularin is a plant compound with a unique structure and potential health benefits. While research suggests its antioxidant, neuroprotective, and anti-inflammatory properties, further studies are needed to elucidate its mechanisms of action and safety profile.

Limitations:

- Information on chemical reactions, physical properties, and safety aspects is scarce and requires further investigation.

Moreover, globularin may also play a role in cellular signaling and regulation, acting as a messenger that transmits biochemical signals between cells . Its water-soluble nature allows it to interact efficiently with other polar molecules in biological systems.

Globularin can be synthesized through various methods, including:

- Biological Synthesis: Naturally occurring in organisms through protein synthesis mechanisms involving ribosomes and mRNA translation.

- Recombinant DNA Technology: Involves inserting the gene encoding globularin into a host organism (like bacteria or yeast), which then produces the protein.

- Chemical Synthesis: Although less common for large proteins due to complexity, some smaller globular proteins can be synthesized using solid-phase peptide synthesis techniques.

Each method has its advantages and challenges regarding yield, purity, and functional activity of the resulting protein.

Globularin has several applications across various fields:

- Biotechnology: Used in enzyme assays and biosensors due to its catalytic properties.

- Pharmaceuticals: Potential therapeutic applications in drug design and development, especially targeting metabolic disorders.

- Research: Utilized in studies investigating protein folding and interactions within cellular environments.

The unique properties of globularin make it a valuable tool in both basic research and applied sciences.

Studies on the interactions of globularin with other biomolecules have revealed insights into its functional mechanisms. These interactions can include:

- Substrate Binding: The specificity of globularin for certain substrates is crucial for its enzymatic activity.

- Protein-Protein Interactions: Globularin may interact with other proteins to form complexes that modulate biological pathways.

- Environmental Influences: Factors such as ionic strength and crowding agents can significantly affect how globularin interacts with substrates and other proteins .

Understanding these interactions is vital for elucidating the roles of globular proteins in biological systems.

Globularin shares similarities with several other globular proteins. Here are some comparable compounds:

| Compound | Characteristics | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| Hemoglobin | Oxygen transport in blood; quaternary structure | Contains heme groups for oxygen binding | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Myoglobin | Oxygen storage in muscles; single polypeptide chain | High affinity for oxygen | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Enzymes (e.g., lactate oxidase) | Catalytic functions; diverse substrates | Specificity towards particular bio

Taxonomic Classification of Source Organisms (Globularia spp.)The genus Globularia, from which globularin is primarily isolated, belongs to the family Plantaginaceae within the order Lamiales [9] [13]. Previously, Globularia species were classified under their own family, Globulariaceae, but genetic evidence has led to their reclassification within Plantaginaceae [9]. The taxonomic hierarchy of Globularia species can be presented as follows:

The genus Globularia comprises approximately 22 species of flowering plants native to central and southern Europe, Macaronesia, northwest Africa, and southwest Asia [9] [11]. These plants are characterized as dense low evergreen mat-forming perennials or subshrubs with leathery oval leaves measuring 1-10 cm in length [9]. The flowers are produced in dense inflorescences (capitula) held above the plant on stems ranging from 1-30 cm tall, with the capitula measuring 1-3 cm in diameter and containing numerous tightly packed purple, violet, pink, or white flowers [9] [13]. Among the various Globularia species, Globularia alypum is the most extensively studied for its globularin content [5] [8]. Other notable species within this genus include Globularia punctata, Globularia cordifolia, Globularia meridionalis, Globularia orientalis, and Globularia vulgaris, among others [9] [11]. While globularin has been primarily associated with Globularia alypum, it has also been reported in other species such as Globularia orientalis and Penstemon glaber, indicating its presence across multiple members of the Plantaginaceae family [2]. Ecological Distribution of Globularia alypumGlobularia alypum, the primary source of globularin, is native to the Mediterranean basin, with a distribution spanning across southern Europe, northern Africa, and parts of southwest Asia [6] [16]. This species, commonly known as the Alypo globe daisy or shrubby globularia, thrives in specific ecological conditions characteristic of Mediterranean environments [16] [17]. The geographical distribution of Globularia alypum encompasses countries such as Greece, France, Italy, Spain, and regions of North Africa, where it colonizes rocky terrains and arid environments [6] [22]. In Spain, it is particularly prevalent in the eastern regions and the Balearic Islands [6] [22]. The plant shows a preference for calcareous substrates and is commonly found in Mediterranean shrublands and garrigue ecosystems [19] [20]. Globularia alypum exhibits specific habitat preferences that influence its distribution:

The plant demonstrates remarkable adaptation to the Mediterranean climate, characterized by pronounced seasonality with hot, dry summers and mild, rainy winters [18]. Unlike most Mediterranean shrubland species that flower in spring to avoid summer drought, Globularia alypum exhibits an unusual autumn flowering pattern, which is influenced by precipitation patterns rather than temperature [18]. Research has shown that the flowering of Globularia alypum varies greatly between years depending on the precipitation of the previous months and the timing of the last substantial rainfall [18]. This adaptive flowering strategy allows the plant to optimize reproductive success in its native habitat despite unpredictable water availability [18]. Globularia alypum typically grows as a subshrub or shrub in subtropical biomes, reaching heights of 30-60 cm with erect, branched stems [6] [17]. Its ecological distribution is closely tied to its ability to thrive in dry, arid conditions, making it a characteristic component of Mediterranean scrubland vegetation [19] [20]. Biosynthetic Pathways of Iridoid GlucosidesGlobularin, as an iridoid glucoside, follows specific biosynthetic pathways common to this class of compounds in plants [25] [26]. Iridoids represent a large group of monoterpenoids characterized by a cyclopentane-pyran bicyclic structure, and they are typically found in plants as glycosides, most often bound to glucose [25]. The biosynthesis of iridoid glucosides, including globularin, begins with primary metabolic pathways and proceeds through several specialized steps [25] [27]. The initial stages involve the formation of the monoterpene skeleton, followed by cyclization and subsequent modifications to yield the final iridoid structure [25] [30]. The key steps in the biosynthetic pathway of iridoid glucosides can be summarized as follows:

In the specific case of globularin, the biosynthetic pathway involves the formation of catalpol as an intermediate, which is then modified through the addition of a cinnamoyl group to form the final compound [5] [8]. The enzyme-catalyzed esterification of catalpol with cinnamic acid results in the characteristic structure of globularin, which can be described as a cinnamoyl ester of catalpol [5] [47]. Research on iridoid biosynthesis has been conducted using various plant species, including Catharanthus roseus and Lamium barbatum, providing insights into the enzymatic steps and regulatory mechanisms involved [29] [30]. These studies have revealed that the biosynthesis of iridoid glucosides is tightly regulated and often tissue-specific, reflecting their ecological roles in plant defense and adaptation [32] [37]. Tissue-Specific Localization in Plant OrgansThe distribution of globularin and other iridoid glucosides within Globularia alypum and related species exhibits distinct patterns of tissue-specific localization [34] [37]. This compartmentalization reflects the specialized roles of these compounds in plant physiology and ecology, particularly in defense against herbivores and pathogens [32] [37]. Globularin is primarily concentrated in the leaves of Globularia alypum, where it has been reported to constitute approximately 3.4% of the dry weight [5] [47]. This high concentration in leaf tissue suggests a potential role in protecting photosynthetic organs from herbivory or environmental stressors [37] [41]. While leaves contain the highest concentrations, globularin and related compounds are also present in other plant organs, albeit at varying levels [34] [40]. The tissue-specific distribution of globularin and other iridoid glucosides in Globularia alypum can be summarized as follows:

Research on other plant species producing iridoid glucosides has shown that the biosynthesis and accumulation of these compounds often involve complex intercellular transport mechanisms [32]. Studies on Catharanthus roseus, for example, have identified specific transporters responsible for moving iridoid glucosides between different cell types, suggesting similar mechanisms might exist in Globularia species [32]. The biosynthesis of iridoid glucosides, including globularin, appears to be developmentally regulated, with concentrations varying according to plant age, growth stage, and environmental conditions [33] [37]. In general, younger tissues tend to have higher concentrations of iridoid glucosides compared to mature tissues, reflecting their role in protecting developing organs [33] [41]. This pattern is consistent with observations in other iridoid-producing plants, where the highest concentrations are often found in young, expanding leaves and reproductive structures [33] [40]. Environmental factors, including light intensity, water availability, and soil conditions, can significantly influence the production and distribution of globularin and other secondary metabolites in Globularia alypum [37] [49]. Studies on related species have shown that stress conditions often trigger increased production of defensive compounds, including iridoid glucosides, as part of the plant's adaptive response [37] [41]. The tissue-specific localization of globularin in Globularia alypum represents an example of the sophisticated spatial organization of secondary metabolism in plants, where the production, storage, and deployment of bioactive compounds are precisely regulated to optimize their ecological functions [37] [41]. This compartmentalization not only enhances the plant's defensive capabilities but also minimizes potential autotoxicity from these bioactive compounds [37]. Solvent Extraction Optimization StrategiesSolvent extraction represents the foundational step in globularin isolation, requiring careful optimization of multiple parameters to achieve maximum recovery while maintaining chemical integrity [1] [4]. The selection of appropriate solvent systems is critical, as globularin exhibits amphiphilic properties due to its iridoid aglycone coupled with a glucose moiety and cinnamoyl ester functionality [1] [5]. Research demonstrates that water-acetone mixtures (40:60 ratio) provide optimal extraction efficiency for globularin isolation [1] [4]. This biphasic system exploits the compound's dual polarity characteristics, with the aqueous component solubilizing the glycosidic portion while acetone facilitates extraction of the lipophilic cinnamoyl group [1]. Extraction temperatures between 50-65°C have been shown to enhance mass transfer kinetics without causing thermal degradation of the thermolabile iridoid ring system [1] [6]. The optimization process typically involves sequential extraction protocols. Initial extraction employs 400 mL portions of the water-acetone mixture under reflux conditions for 9-hour periods, repeated three times to ensure complete compound recovery [1]. Following acetone evaporation under vacuum, the aqueous phase undergoes systematic partitioning with solvents of increasing polarity: hexane (3 × 400 mL), diethyl ether (3 × 400 mL), and finally ethyl acetate (3 × 400 mL) [1] [4]. Ethyl acetate extraction proves particularly effective for globularin isolation, yielding approximately 5.70 g of crude extract from 100 g of starting material [1]. This solvent's moderate polarity (polarity index 4.4) provides optimal selectivity for iridoid glycosides while minimizing co-extraction of highly polar phenolic compounds and non-polar lipids [7] [8]. Table 1: Solvent Extraction Optimization Strategies for Globularin

Advanced extraction strategies incorporate pH manipulation to optimize globularin recovery [7] [8]. Acidification of aqueous phases to pH 4.0-4.5 enhances partition coefficients by suppressing ionization of carboxylic acid functionalities, thereby increasing lipophilicity and improving extraction into organic phases [7]. Salt addition (3-5 M sodium sulfate) further enhances recovery by reducing analyte solubility in the aqueous phase through salting-out effects [7] [6]. Modern approaches utilize pressurized liquid extraction systems operating at elevated temperatures (120-200°C) and pressures (up to 200 bar) [9]. These conditions maintain solvents in liquid state above their boiling points, dramatically improving mass transfer rates and reducing extraction times to 30 minutes while achieving comparable or superior recovery rates [9] [10]. Chromatographic Separation Techniques (Column Chromatography, Thin Layer Chromatography, High Performance Liquid Chromatography)Chromatographic purification of globularin requires multi-modal approaches to address the compound's complex physicochemical properties and achieve pharmaceutical-grade purity [1] [3] [11]. Column chromatography on silica gel serves as the primary purification method, utilizing the compound's moderate polarity for effective separation from co-extracted matrix components [1] [12]. Column Chromatography Methodology Silica gel 60 column chromatography employs gradient elution systems progressing from ethyl acetate to ethyl acetate-methanol mixtures of increasing polarity [1] [3]. The ethyl acetate extract (5.70 g) is applied to columns packed with 60-120 mesh silica gel, maintaining bed height-to-diameter ratios of 20:1 to 100:1 for optimal resolution [13] [14]. Gradient elution begins with pure ethyl acetate, progressing through ethyl acetate-methanol ratios of 95:5, 90:10, 85:15, and finally 80:20 [1] [3]. This systematic approach yields multiple fractions, with globularin-enriched fractions typically eluting in the ethyl acetate-methanol (90:10) system [1]. One such fraction yielding 3.4 g represents a 3.4% recovery relative to dry plant material, corresponding to approximately 60% of total extractable globularin [1]. Thin Layer Chromatography Applications Thin layer chromatography serves dual functions in globularin purification: analytical monitoring of column fractions and preparative isolation of pure compound [1] [12] [15]. Pre-coated silica gel plates (Merck 60 F254) developed with ethyl acetate-methanol (90:10) provide optimal resolution for globularin (Rf = 0.44) [1] [12]. Detection employs multiple visualization methods: ultraviolet fluorescence at 254 nm exploits the cinnamoyl chromophore, while vanillin-sulfuric acid reagent followed by heating at 100°C for 10 minutes provides universal detection for iridoid glycosides through characteristic purple coloration [1] [12]. These complementary detection methods ensure reliable identification and enable semi-quantitative analysis of globularin content in complex mixtures [15] [16]. High Performance Liquid Chromatography Systems High Performance Liquid Chromatography represents the gold standard for globularin analysis and purification, offering superior resolution, sensitivity, and quantitative accuracy [1] [5] [17]. Analytical HPLC employs C18 reversed-phase columns (250 × 4.6 mm, 5 μm particle size) with gradient elution systems [5] [17]. Mobile phase composition utilizes methanol-water gradients containing 0.1% phosphoric acid: 28% methanol (0-8 minutes) progressing to 35% methanol (8-15 minutes) [5]. Flow rates of 1.0 mL/min and column temperatures of 35°C provide optimal peak shape and resolution [5] [17]. Ultraviolet detection at 240 nm exploits the cinnamoyl absorption maximum, enabling sensitive quantification with detection limits below 0.1 μg/mL [5] [17]. Preparative HPLC scaling employs larger diameter columns (10-20 mm internal diameter) with proportionally increased mobile phase flow rates [18] [19]. Semi-preparative systems processing 1-10 mg samples achieve purities exceeding 95% with recovery rates of 92-96% [18] [20]. Large-scale preparative systems accommodate gram quantities while maintaining high resolution through optimized gradient profiles and fraction collection strategies [18] [19]. Table 2: Chromatographic Separation Performance Data for Globularin

Advanced chromatographic approaches incorporate two-dimensional separation strategies combining orthogonal selectivity mechanisms [3]. Initial separation by normal-phase silica gel chromatography based on polarity differences is followed by reversed-phase HPLC separation exploiting hydrophobic interactions [3] [5]. This orthogonal approach achieves superior resolution of structurally related iridoid glycosides that co-elute in single-dimension systems [3] [17]. Countercurrent Distribution ApproachesCountercurrent distribution represents a sophisticated liquid-liquid partitioning technique particularly valuable for globularin purification due to its ability to achieve high-resolution separations without solid support interference [21] [22] [11]. The Craig apparatus, developed by Lyman Craig in the 1940s, employs a series of extraction vessels arranged to perform systematic countercurrent extractions [21] [23] [24]. Theoretical Foundation Countercurrent distribution operates on the principle of differential partitioning between two immiscible liquid phases [21] [22]. For globularin, the distribution coefficient (K) represents the equilibrium concentration ratio between upper and lower phases: K = [globularin]upper/[globularin]lower [22] [23]. Optimal separation requires distribution coefficients between 0.5 and 2.0, achievable through careful solvent system selection [23] [11]. The partition coefficient relates to the capacity factor (k') through the expression k' = K × (V2/V1), where V1 and V2 represent the volumes of stationary and mobile phases respectively [23]. For efficient globularin separation, capacity factors between 1 and 3 provide optimal resolution while maintaining reasonable processing times [23] [24]. Biphasic Solvent System Development Effective countercurrent distribution of globularin requires biphasic solvent systems providing appropriate partition coefficients while maintaining phase stability and compound integrity [11] [25]. Research demonstrates that dichloromethane-methanol-n-butanol-water systems (5:5:3:4 v/v/v/v) with 0.1% acetic acid addition provide optimal selectivity for iridoid glycosides [11]. This quaternary solvent system exploits multiple interaction mechanisms: hydrogen bonding through methanol and water components, hydrophobic partitioning via dichloromethane and n-butanol phases, and pH control through acetic acid addition [11] [25]. The resulting system achieves distribution coefficients of 1.2-1.8 for globularin while providing selectivity against structurally related compounds [11]. Alternative solvent systems employ ethyl acetate-n-butanol-water (7.5:2.5:10 v/v/v) for enhanced selectivity toward specific iridoid glycoside structural classes [26]. These systems achieve theoretical plate numbers of 15-45 per extraction stage, enabling separation of compounds with distribution coefficient differences as small as 20% [26] [27]. High-Speed Countercurrent Chromatography Implementation Modern countercurrent distribution employs high-speed countercurrent chromatography systems providing automated operation and enhanced separation efficiency [11] [26]. These instruments utilize centrifugal force to maintain liquid stationary phases while pumping mobile phases through coiled column assemblies [28] [11]. For globularin purification, optimal operating parameters include revolution speeds of 850 rpm, mobile phase flow rates of 1.5 mL/min, and column temperatures of 25°C [11]. Stationary phase retention of 44% ensures adequate theoretical plate generation while maintaining reasonable analysis times [11] [26]. Sample loading typically involves 100 mg quantities dissolved in 5 mL of each phase, injected after achievement of hydrodynamic equilibrium [11]. Separation proceeds under isocratic conditions with continuous ultraviolet monitoring at 240 nm [11] [26]. Total separation times of 180 minutes achieve resolution of multiple iridoid glycosides with individual purities exceeding 92% [11]. Table 3: Countercurrent Distribution Parameters for Globularin Purification

Process optimization involves systematic evaluation of phase ratios, flow rates, and temperature effects on separation efficiency [25] [29]. Mathematical modeling based on the Craig distribution equation enables prediction of optimal operating conditions: Cn,r = (n!)/(r!(n-r)!) × p^r × q^(n-r), where Cn,r represents the fraction of compound in tube r after n transfers, and p and q are the partition fractions [23] [24]. Purity Assessment ProtocolsComprehensive purity assessment of isolated globularin requires multiple analytical techniques providing complementary information about chemical identity, structural integrity, and quantitative purity [1] [30] [31]. The complex molecular structure containing iridoid, glycosidic, and phenolic functionalities necessitates orthogonal analytical approaches to ensure complete characterization [1] [32] [33]. High Performance Liquid Chromatography Purity Analysis High Performance Liquid Chromatography serves as the primary method for globularin purity determination, offering exceptional sensitivity for detecting trace impurities [30] [31]. Peak purity analysis employs diode array detection enabling spectral comparison across chromatographic peaks to identify co-eluting compounds [30] [31]. The methodology involves acquisition of ultraviolet spectra throughout peak elution, followed by mathematical analysis of spectral consistency [30] [31]. Pure compounds exhibit constant spectral profiles across the entire peak, while impurities cause spectral variations detectable through ratiogram analysis [30] [31]. Modern chemstation software performs automated purity calculations using similarity indices comparing apex spectra with upslope and downslope spectra [30] [31]. Detection limits for structurally related impurities range from 0.1-0.5%, depending on spectral distinctiveness [30] [31]. Compounds with similar chromophores require enhanced separation or alternative analytical approaches for reliable detection [30] [31]. Method validation includes demonstration of linearity, precision, and accuracy using synthetic mixtures of known composition [30] [31]. Nuclear Magnetic Resonance Spectroscopic Analysis Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation and purity assessment through analysis of all hydrogen and carbon environments within the globularin molecule [1] [32] [33]. One-dimensional ¹H NMR and ¹³C NMR spectra in deuterated methanol enable complete signal assignment and integration analysis [1] [32]. The globularin ¹H NMR spectrum exhibits characteristic signals: anomeric proton of glucose at δ 4.6-4.8 ppm, cinnamoyl vinyl protons at δ 6.3-7.8 ppm, and iridoid ring protons at δ 3.8-5.2 ppm [1] [32] [33]. Integration ratios provide quantitative information about molecular integrity and the presence of structural analogs [32] [33]. Two-dimensional NMR techniques including COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and DEPT (Distortionless Enhancement by Polarization Transfer) enable complete structural elucidation [1] [33]. These methods confirm connectivity patterns and distinguish between positional isomers that may co-purify during isolation [32] [33]. Mass Spectrometric Characterization Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis essential for globularin identification [1] [2]. Electrospray ionization mass spectrometry in positive ion mode yields [M+H]⁺ ions at m/z 493, corresponding to the molecular formula C₂₄H₂₈O₁₁ [1] [2]. Tandem mass spectrometry (MS/MS) generates characteristic fragmentation patterns: loss of glucose (162 Da) yielding m/z 331, loss of cinnamoyl group (147 Da) producing m/z 346, and further fragmentation of the iridoid core [1] [2]. These fragmentation pathways provide structural fingerprints enabling identification of degradation products and structural analogs [2]. High-resolution mass spectrometry achieves mass accuracy within 2 ppm, enabling molecular formula determination and detection of trace impurities with different elemental compositions [2]. This capability proves particularly valuable for identifying synthetic intermediates or degradation products that may co-purify with target compounds [2]. Complementary Analytical Methods Additional analytical techniques provide supporting evidence for globularin purity and identity [1]. Infrared spectroscopy confirms functional group presence: hydroxyl stretching at 3401 cm⁻¹, carbonyl stretching at 1701 cm⁻¹, and aromatic C=C stretching at 1636 cm⁻¹ [1]. Melting point determination (115-117°C) and optical rotation measurement ([α]D²⁵ = -63.5°) provide additional identity criteria [1]. Ultraviolet spectrophotometry at 279.55 nm confirms the cinnamoyl chromophore integrity and enables quantitative analysis [1]. Comparison with reference standards ensures batch-to-batch consistency and validates purification protocols [1].Table 4: Purity Assessment Protocol Methods for Globularin

Integrated Purity Assessment Strategy Comprehensive purity assessment employs multiple orthogonal techniques in a tiered approach [34] [30]. Primary analysis utilizes HPLC with diode array detection for quantitative purity determination and spectral homogeneity assessment [30] [31]. Secondary confirmation employs NMR spectroscopy for structural verification and detection of isomeric impurities [32] [33]. Tertiary analysis incorporates mass spectrometry for molecular weight confirmation and impurity identification [2]. Supporting techniques including infrared spectroscopy, melting point determination, and optical rotation provide additional identity confirmation [1]. This multi-technique approach ensures comprehensive characterization meeting pharmaceutical quality standards [34] [30]. XLogP3 -0.6

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|